Fluocinonide
Overview
Description
Fluocinonide is a potent glucocorticoid steroid used topically as an anti-inflammatory agent for the treatment of various skin disorders such as eczema and psoriasis . It is known for its high potency and effectiveness in reducing inflammation, itching, and discomfort associated with these conditions .
Mechanism of Action
Target of Action
Fluocinonide is a potent glucocorticoid steroid . Its primary target is the cytosolic glucocorticoid receptor . This receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and inflammatory responses .
Mode of Action
this compound binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes .
Biochemical Pathways
It is known that glucocorticoids can depress the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase a2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid .
Pharmacokinetics
The absorption of this compound is dependent on the formulation, the amount applied, and the nature of the skin at the application site . Absorption may be increased with inflammation or occlusion . Once absorbed, this compound is metabolized in the liver . The primary route of excretion is through the urine, with some also excreted in bile .
Result of Action
this compound mediates its effects to relieve itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with inflammatory skin conditions . It is commonly used topically for a number of inflammatory skin conditions .
Action Environment
The action of this compound can be influenced by environmental factors. For example, occlusive dressings can increase the absorption of the drug . Additionally, the nature of the skin at the application site, such as whether it is inflamed or intact, can also affect the drug’s absorption and subsequent action .
Biochemical Analysis
Biochemical Properties
Fluocinonide mediates its effects to relieve itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with inflammatory skin conditions . It binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .
Cellular Effects
This compound has anti-inflammatory and antipruritic (anti-itching) properties . It can cause reversible hypothalamic-pituitary-adrenal (HPA) axis suppression with the potential for glucocorticosteroid insufficiency, including Cushing’s syndrome, hyperglycemia, and glucosuria . It may also affect growth in children and teens in some cases .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes .
Temporal Effects in Laboratory Settings
This compound should not be used for more than two consecutive weeks . High doses or long-term use can lead to thinning skin, easy bruising, changes in body fat (especially in your face, neck, back, and waist), increased acne or facial hair, menstrual problems, impotence, or loss of interest in sex .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, it is known that corticosteroids, the class of drugs to which this compound belongs, can have significant effects in animals. For instance, in dogs, corticosteroids can suppress natural systemic cortisol concentrations for weeks after one week of topical exposure .
Metabolic Pathways
This compound is metabolized primarily in the liver and is then excreted by the kidneys . Like other glucocorticoid agents, this compound acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen). It also promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .
Transport and Distribution
This compound is absorbed through the skin into the bloodstream . The absorption is dependent on the formulation, amount applied, and nature of the skin at the application site; it may be increased with inflammation or occlusion .
Subcellular Localization
The subcellular localization of this compound is primarily at the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus . This localization is crucial for this compound to exert its effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluocinonide is synthesized through a multi-step process involving the modification of steroidal structures. One common method involves the reaction of a steroidal precursor with fluorinating agents to introduce fluorine atoms into the molecule . The reaction conditions typically include the use of solvents like acetone and reagents such as potassium permanganate and hydrochloric acid .
Industrial Production Methods
In industrial settings, this compound is prepared into various formulations such as ointments, creams, and tinctures . The production process involves strict quality control measures to ensure the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions
Fluocinonide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the steroidal backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products
The major products formed from these reactions include modified steroidal compounds with altered pharmacological properties. These modifications can enhance or reduce the potency and effectiveness of this compound .
Scientific Research Applications
Fluocinonide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroidal chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Widely used in dermatology for the treatment of inflammatory skin conditions. .
Industry: Utilized in the formulation of various topical products for medical and cosmetic purposes.
Comparison with Similar Compounds
Fluocinonide is often compared with other potent glucocorticoid steroids such as clobetasol propionate, halobetasol propionate, and betamethasone dipropionate . While all these compounds share similar anti-inflammatory properties, this compound is unique in its specific binding affinity and potency. It is particularly effective in treating severe inflammatory skin conditions and is available in various formulations to suit different clinical needs .
List of Similar Compounds
- Clobetasol propionate
- Halobetasol propionate
- Betamethasone dipropionate
- Amcinonide
- Desoximetasone
- Diflorasone diacetate
- Fluticasone propionate
- Halcinonide
- Triamcinolone acetonide
Properties
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15-,16-,18-,19-,21+,23-,24-,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOHZNCJWYWUJD-IUGZLZTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32F2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045307 | |
Record name | Fluocinonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fluocinonide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.68e-02 g/L | |
Record name | Fluocinonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01047 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluocinonide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Fluocinonide is a potent glucocorticoid steroid used topically as anti-inflammatory agent for the treatment of skin disorders such as eczema. Fluocinonide binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. Cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In another words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. Like other glucocorticoid agents Fluocinolone acetonide acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen). It also promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies. This leads to increased circulating glucose concentrations (in the blood). There is also decreased glycogen formation in the liver. | |
Record name | Fluocinonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01047 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
356-12-7 | |
Record name | Fluocinonide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluocinonide [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluocinonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01047 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluocinonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluocinonide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUOCINONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W4A77YPAN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Fluocinonide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
309 °C | |
Record name | Fluocinonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01047 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluocinonide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fluocinonide exert its anti-inflammatory effects?
A: this compound is a potent glucocorticoid that binds to intracellular glucocorticoid receptors. [, , , ] This complex then translocates to the nucleus and modulates the transcription of various genes involved in inflammation. [] Specifically, this compound suppresses the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, effectively reducing inflammatory responses. []
Q2: What is the chemical structure and properties of this compound?
A: this compound is a synthetic glucocorticoid with the chemical name 6α,9α-difluoro-11β,21-dihydroxy-16α,17α-isopropylidenedioxypregna-1,4-diene-3,20-dione 21-acetate. [] Its molecular formula is C26H32F2O6 and it has a molecular weight of 494.58 g/mol. [] Spectroscopic data like UV and IR spectra are available for identification and purity assessment. []
Q3: Can this compound be mixed with other ointments?
A: While this compound ointment can be mixed with other ointments, it is advisable to avoid mixing it with those using emulsion bases. [] This is because such admixtures can lead to separation of the mixture and reduced release of this compound over time, potentially impacting efficacy. []
Q4: How does the structure of this compound relate to its potency compared to other corticosteroids?
A: this compound is a highly potent corticosteroid due to the presence of fluorine atoms at the 6α and 9α positions, as well as the acetonide group at the 16α, 17α positions. [, , ] These structural features enhance its binding affinity to the glucocorticoid receptor and contribute to its increased potency compared to less potent corticosteroids like hydrocortisone. [, ]
Q5: What strategies are employed to improve the stability and delivery of this compound?
A: Various strategies can be used to enhance this compound's stability and delivery. For example, incorporating this compound into niosomes, which are microscopic vesicles, can improve its stability, prolong its release, and potentially enhance its anti-inflammatory effect. [] Furthermore, the choice of excipients and the development of specific cream, ointment, or gel formulations play a crucial role in ensuring optimal drug release and stability. [, , ]
Q6: How has the efficacy of this compound been demonstrated in research?
A: this compound has been extensively studied for its efficacy in treating various inflammatory skin conditions. [, , , , , ] In vitro studies have shown its ability to suppress the production of pro-inflammatory mediators. [] Numerous clinical trials have demonstrated its effectiveness in treating psoriasis, eczema, and other corticosteroid-responsive dermatoses. [, , , , ]
Q7: What are the potential adverse effects of this compound?
A: As with all topical corticosteroids, prolonged or excessive use of this compound can lead to local side effects such as skin thinning (atrophy), telangiectasia, hypopigmentation, and striae. [] Systemic side effects are rare with topical application but can occur with prolonged use over large areas or under occlusion. [, ] One study reported a case of transient band-like keratopathy after ocular exposure to this compound cream and ketoconazole shampoo, highlighting the need for careful application. []
Q8: Are there alternative treatments to this compound for inflammatory skin conditions?
A: Several alternative treatments are available for inflammatory skin conditions, including other topical corticosteroids, calcineurin inhibitors (e.g., tacrolimus, pimecrolimus), vitamin D analogs, and systemic medications depending on the severity and type of condition. [, ] The choice of treatment depends on factors such as the specific diagnosis, severity of the condition, patient preference, and potential side effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.